2-(Ethylsulfonyl)ethanol

Descripción

Overview of Organosulfur Chemistry and Alcohols in Synthetic Paradigms

Organosulfur chemistry, the study of the synthesis and properties of organic compounds containing sulfur, is a vast and vital field. wikipedia.org These compounds are ubiquitous in nature, playing crucial roles in biological systems; for instance, the amino acids cysteine and methionine are organosulfur compounds. wikipedia.orgbritannica.com While some organosulfur compounds are known for unpleasant odors, many others, like the artificial sweetener saccharin, are notable for different properties. wikipedia.orgchemeurope.com The chemistry of organosulfur compounds is rich and varied due to sulfur's position in the chalcogen group, sharing properties with oxygen but with key differences in orbital size and reactivity. wikipedia.orgbritannica.com This leads to a diverse range of functional groups, including thiols, sulfides, disulfides, sulfoxides, and sulfones. wikipedia.org Sulfones, with the general structure R-S(=O)₂-R', represent a highly oxidized state of sulfur and are known for their chemical stability. wikipedia.org

Alcohols (R-OH) are fundamental building blocks in organic synthesis. numberanalytics.com Their utility stems from the reactivity of the hydroxyl (-OH) group, which can be easily transformed into other functional groups. britannica.com Alcohols are classified as primary, secondary, or tertiary based on the substitution of the carbon atom bonded to the hydroxyl group. numberanalytics.com They are readily synthesized via methods like the reduction of carbonyl compounds (aldehydes and ketones) or through nucleophilic substitution. rutgers.eduyoutube.com Key reactions of alcohols include oxidation to form aldehydes, ketones, or carboxylic acids; dehydration to yield alkenes; and substitution to produce alkyl halides. britannica.com The hydroxyl group itself is a poor leaving group, but it can be converted into a good leaving group, such as a sulfonate ester (e.g., tosylate or mesylate), which is essential for many nucleophilic substitution reactions. pressbooks.pub The combination of a sulfonyl group and an alcohol functionality within the same molecule, as seen in 2-(Ethylsulfonyl)ethanol, creates a bifunctional reagent with unique properties and applications.

Historical Context of Sulfonyl-Containing Compounds in Academic Inquiry

The study of sulfonyl-containing compounds has a rich history, marked by significant discoveries that have propelled both academic research and industrial applications. A pivotal moment in the history of these compounds was the discovery of sulfonamide antibiotics, or "sulfa drugs," in the 1930s. ekb.eg The first of these, Prontosil, demonstrated potent antibacterial activity, a discovery that earned a Nobel Prize and revolutionized medicine before the widespread availability of penicillin. ekb.eg This breakthrough spurred intense academic and industrial inquiry into the synthesis and activity of a vast array of sulfonamide derivatives. ekb.eg

Beyond medicine, sulfonyl groups became recognized as important functional groups in organic synthesis. Aromatic sulfonyl chlorides, for example, have long been used to prepare sulfonamides and sulfonate esters. britannica.com Sulfonate esters, such as tosylates and mesylates, were established as excellent leaving groups in substitution and elimination reactions, a fundamental concept taught in organic chemistry. pressbooks.pub The development of sulfonyl chemistry also includes the study of sulfones, which are generally stable compounds, and their use in various chemical transformations. wikipedia.org Research has explored their synthesis, reactivity, and physical properties, establishing them as key components in polymers, dyes, and as intermediates in fine chemical manufacturing. britannica.combritannica.com The first optically active sulfur compounds prepared in 1900 were, in fact, sulfonium (B1226848) salts, highlighting the long-standing academic interest in the stereochemistry of sulfur compounds. britannica.com

Significance of this compound in Contemporary Chemical Science

This compound, also known as 2-hydroxyethyl ethyl sulfone, is a bifunctional molecule that holds significance in modern chemical research primarily as a versatile building block and synthetic intermediate. echemi.comcymitquimica.com Its structure incorporates both a hydroxyl group, characteristic of alcohols, and an ethylsulfonyl group, a stable sulfone moiety. This dual functionality allows it to participate in a variety of chemical reactions, making it a useful component in the synthesis of more complex molecules. vulcanchem.com

The compound is utilized in laboratory settings for research purposes. fishersci.no For instance, it and structurally similar compounds like 2-(methylsulfonyl)ethanol (B46698) serve as reagents in various synthetic transformations, including the preparation of pharmaceutical intermediates and other specialty chemicals. vulcanchem.comontosight.ai The sulfonyl group imparts specific properties, such as polarity and potential biological activity, making its derivatives of interest in medicinal chemistry. ontosight.ai Indeed, the broader class of sulfonyl-containing compounds is actively researched for potential therapeutic applications, including as enzyme inhibitors and anti-inflammatory or antimicrobial agents. ontosight.aivulcanchem.com Therefore, this compound serves as a valuable starting material or intermediate for creating new chemical entities that may be screened for such biological activities. vulcanchem.com

Scope and Objectives of the Research Outline

The scope of this article is to provide a focused and scientifically accurate overview of the chemical compound this compound. The primary objective is to detail its identity, properties, and context within chemical research, adhering strictly to the predefined structure. The article begins by situating the compound within the broader fields of organosulfur chemistry and the synthetic utility of alcohols. It then explores the historical and contemporary significance of sulfonyl-containing compounds, leading to the specific importance of this compound. The content is based on established chemical literature and data, with a professional and authoritative tone. Excluded from this outline are discussions of dosage, administration, and safety profiles to maintain a clear focus on the chemical science aspects of the compound.

Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 513-12-2 | echemi.comfishersci.noscbt.com |

| Molecular Formula | C₄H₁₀O₃S | echemi.comfishersci.noscbt.com |

| Molecular Weight | 138.19 g/mol | scbt.comrsc.org |

| Appearance | Colorless crystals or solid | aksci.comguidechem.com |

| Melting Point | 35°C to 46°C | echemi.comaksci.comabcr.comfluorochem.co.ukfishersci.at |

| Boiling Point | 153 °C @ 2.5 mmHg | fishersci.nochemicalbook.com |

| Density | 1.25 g/cm³ | echemi.comaksci.comabcr.com |

| Flash Point | 188 °C | echemi.comfishersci.noaksci.com |

| Solubility | Soluble in water and common organic solvents | guidechem.com |

| Refractive Index | ~1.458 - 1.464 | echemi.comchemicalbook.com |

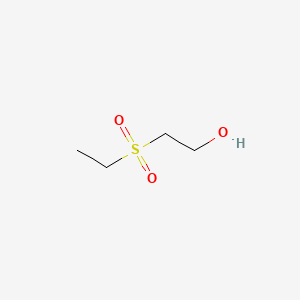

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-ethylsulfonylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O3S/c1-2-8(6,7)4-3-5/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJNDRJPZYNGSKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50199296 | |

| Record name | 2-(Ethylsulfonyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50199296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

513-12-2 | |

| Record name | 2-(Ethylsulfonyl)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=513-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Ethylsulfonyl)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000513122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Ethylsulfonyl)ethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60543 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Ethylsulfonyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50199296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 513-12-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(ETHYLSULFONYL)ETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95YYW1049K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Spectroscopic and Computational Investigations of 2 Ethylsulfonyl Ethanol

Advanced Spectroscopic Characterization Techniques

Advanced spectroscopic techniques are crucial for the unambiguous identification and structural elucidation of organic molecules like 2-(Ethylsulfonyl)ethanol. These methods provide detailed information about the molecular framework, connectivity of atoms, and the electronic environment of nuclei.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that probes the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR spectroscopy would provide definitive information about its structure.

¹H NMR Spectral Analysis

A ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to the different types of protons in the molecule: the ethyl group protons (a triplet and a quartet), the two methylene (B1212753) groups adjacent to the sulfonyl and hydroxyl groups (likely complex multiplets), and the hydroxyl proton (a singlet, the chemical shift of which would be concentration and solvent dependent). The integration of these signals would correspond to the number of protons in each environment. Spin-spin coupling between adjacent non-equivalent protons would result in characteristic splitting patterns, providing further structural confirmation.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Functional Group | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) (Hz) |

|---|---|---|---|

| CH₃ (Ethyl) | ~1.3 | Triplet (t) | ~7 |

| CH₂ (Ethyl) | ~3.1 | Quartet (q) | ~7 |

| SO₂CH₂ | ~3.4 | Triplet (t) | ~6 |

| CH₂OH | ~4.0 | Triplet (t) | ~6 |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum of this compound would display four distinct signals, one for each unique carbon atom. The chemical shifts of these signals are influenced by the electronegativity of the neighboring atoms. The carbon atoms closer to the highly electronegative oxygen and sulfur atoms are expected to resonate at a higher chemical shift (downfield).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C H₃ (Ethyl) | ~7 |

| C H₂ (Ethyl) | ~48 |

| SO₂C H₂ | ~57 |

| C H₂OH | ~59 |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

GC-MS Analysis for Identification and Purity

Gas Chromatography-Mass Spectrometry (GC-MS) would be a suitable method for assessing the purity of a this compound sample and confirming its identity. In GC-MS, the compound is first vaporized and separated from other components on a gas chromatography column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound (138.19 g/mol ) and a characteristic fragmentation pattern that could be used for identification.

High-Resolution Mass Spectrometry for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound, HRMS would be able to distinguish its exact mass (C₄H₁₀O₃S) from other compounds with the same nominal mass but different elemental formulas. This is a powerful tool for confirming the molecular formula and aiding in structural elucidation.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which induces transitions between its vibrational energy levels. The resulting spectrum reveals the presence of specific functional groups, each with characteristic absorption frequencies.

Experimental FT-IR spectra of this compound have been recorded and are available in spectral databases. kohan.com.tw An ATR-IR spectrum, for instance, was obtained using a Bruker Tensor 27 FT-IR instrument. kohan.com.tw While the raw spectral data is proprietary, a detailed analysis of the molecule's structure allows for the prediction of its principal vibrational modes. The key functional groups in this compound—hydroxyl (-OH), ethyl (-CH2CH3), and sulfonyl (-SO2-)—give rise to distinct and identifiable peaks in the FT-IR spectrum.

The hydroxyl group is expected to produce a strong, broad absorption band in the region of 3500-3200 cm⁻¹ due to O-H stretching vibrations, with the broadening resulting from intermolecular hydrogen bonding. spectrabase.com The C-O stretching vibration of the primary alcohol would appear in the 1260-1050 cm⁻¹ range. spectrabase.com The sulfonyl group is characterized by two strong stretching vibrations: an asymmetric stretch typically found between 1350 and 1300 cm⁻¹ and a symmetric stretch between 1160 and 1120 cm⁻¹. The presence of the ethyl group will be indicated by C-H stretching vibrations just below 3000 cm⁻¹, as well as various bending and rocking modes at lower wavenumbers.

Expected FT-IR Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Alcohol (-OH) | 3500 - 3200 | Strong, Broad |

| C-H Stretch (asymmetric & symmetric) | Alkane (-CH2-, -CH3) | 2960 - 2850 | Strong |

| S=O Asymmetric Stretch | Sulfonyl (-SO2-) | 1350 - 1300 | Strong |

| C-H Bend (scissoring & bending) | Alkane (-CH2-, -CH3) | 1470 - 1370 | Variable |

| S=O Symmetric Stretch | Sulfonyl (-SO2-) | 1160 - 1120 | Strong |

| C-O Stretch | Alcohol (-OH) | 1260 - 1050 | Strong |

| C-S Stretch | Sulfone | 800 - 600 | Medium |

| C-C Stretch | Alkane | 1200 - 800 | Weak |

Note: This table represents expected vibrational frequencies based on characteristic group absorptions. Actual experimental values may vary.

Fourier Transform Raman (FT-Raman) spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in an IR spectrum.

An experimental FT-Raman spectrum of this compound has been acquired using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer and is accessible through spectral databases. kohan.com.tw In the Raman spectrum of this compound, the symmetric stretching vibration of the sulfonyl group is expected to be a strong and characteristic peak. malvernpanalytical.com The C-S and C-C backbone stretching vibrations, as well as the various C-H bending modes of the ethyl group, will also be prominent. wiley.com The O-H stretching vibration, while dominant in the IR spectrum, is typically a weaker band in the Raman spectrum of alcohols. wiley.com

Expected FT-Raman Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (asymmetric & symmetric) | Alkane (-CH2-, -CH3) | 3000 - 2850 | Strong |

| S=O Symmetric Stretch | Sulfonyl (-SO2-) | 1160 - 1120 | Strong |

| C-C Stretch | Alkane | 1200 - 800 | Strong |

| C-S Stretch | Sulfone | 800 - 600 | Strong |

| C-H Bend (scissoring & bending) | Alkane (-CH2-, -CH3) | 1470 - 1370 | Medium |

| C-O Stretch | Alcohol (-OH) | 1260 - 1050 | Medium |

| O-H Stretch | Alcohol (-OH) | 3500 - 3200 | Weak |

Note: This table represents expected vibrational frequencies based on characteristic group Raman shifts. Actual experimental values may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. The absorption of this energy promotes electrons from a lower energy molecular orbital to a higher energy one.

For this compound, which is a saturated aliphatic compound, the expected electronic transitions are primarily of the σ → σ* and n → σ* types. The σ → σ* transitions, involving the excitation of electrons from bonding sigma orbitals to anti-bonding sigma orbitals, require high energy and thus occur in the far-UV region (typically below 200 nm). These are generally not observable with standard UV-Vis spectrophotometers.

The oxygen atom of the hydroxyl group and the oxygen atoms of the sulfonyl group possess non-bonding electrons (n electrons). Consequently, n → σ* transitions are also possible. These transitions involve the promotion of a non-bonding electron to an anti-bonding sigma orbital and occur at longer wavelengths than σ → σ* transitions, but still typically in the far-UV region. Since this compound lacks any significant chromophores, such as conjugated double bonds or aromatic rings, it is not expected to exhibit significant absorption in the 200-800 nm range. Any observed absorption would likely be "end absorption," a tailing of a strong absorption band from the far-UV into the near-UV region.

Near-Infrared (NIR) Spectroscopy

Near-Infrared (NIR) spectroscopy utilizes the region of the electromagnetic spectrum from approximately 750 to 2500 nm. The absorption bands observed in this region are typically overtones and combination bands of the fundamental vibrations that occur in the mid-infrared region. NIR spectroscopy is particularly sensitive to vibrations of C-H, N-H, and O-H bonds.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have become indispensable tools for complementing experimental spectroscopic data and for providing deeper insights into the electronic structure and properties of molecules.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. DFT calculations can provide valuable information about the geometry, molecular orbital energies, and vibrational frequencies of a molecule.

Although no specific DFT studies on this compound were found in the conducted search, the application of DFT to this molecule would be highly informative. A typical DFT study would begin with a geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, various electronic properties can be calculated.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key parameter that provides insight into the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. The distribution of the HOMO and LUMO electron densities can indicate the likely sites for electrophilic and nucleophilic attack, respectively.

Furthermore, DFT calculations can be used to simulate the vibrational spectra (IR and Raman) of this compound. The calculated vibrational frequencies, after appropriate scaling, can be compared with the experimental FT-IR and FT-Raman data to aid in the assignment of the observed spectral bands to specific vibrational modes. This correlative approach between experimental and computational results provides a more robust and detailed understanding of the molecule's vibrational characteristics.

HOMO-LUMO Analysis for Reactivity Prediction

| Parameter | Description | Predicted Influence on this compound |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Likely localized on the oxygen atom of the hydroxyl group and the sulfonyl oxygen atoms, indicating these as potential sites for electrophilic attack. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Expected to be centered around the sulfur atom and the adjacent carbon atoms, suggesting these are favorable sites for nucleophilic attack. |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | The magnitude of this gap would determine the molecule's overall reactivity. A smaller gap would imply higher reactivity. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure within a molecule. It translates the complex wavefunctions obtained from quantum chemical calculations into a more intuitive Lewis-like structure of localized bonds and lone pairs. This analysis is particularly useful for understanding hyperconjugative interactions, charge transfer, and the nature of chemical bonds.

| Interaction Type | Donor NBO | Acceptor NBO | Expected Significance |

|---|---|---|---|

| Hyperconjugation | LP (O) on hydroxyl | σ* (C-C) | Moderate stabilization energy, influencing conformational preference. |

| Hyperconjugation | LP (O) on sulfonyl | σ* (S-C) | Significant stabilization, contributing to the electronic character of the sulfonyl group. |

| Bond Polarity | Analysis of C-S, S-O, C-O, and O-H bonds | High polarity expected in S-O and O-H bonds due to large electronegativity differences. |

Molecular Dynamics Simulations for Conformational Studies

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about the conformational landscape, flexibility, and intermolecular interactions of a molecule.

For this compound, MD simulations could be employed to explore its various possible conformations and the energetic barriers between them. The flexibility of the ethyl and ethanol (B145695) chains, coupled with the rotational freedom around the C-S and C-C bonds, suggests that the molecule can adopt multiple low-energy conformations. MD simulations in different solvents, such as water or organic solvents, would also reveal how the solvent environment influences the conformational preferences through hydrogen bonding and other intermolecular forces. Such studies have been conducted on mixtures of ionic liquids and alcohols to understand their structural and dynamic properties. semanticscholar.orgrsc.org Understanding the conformational dynamics is crucial as it can significantly impact the molecule's physical properties and biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a specific physicochemical property. nih.govresearchgate.netunlp.edu.ar These models are widely used in drug discovery and environmental science to predict the properties of new or untested chemicals.

In the context of this compound, a QSAR model could be developed to predict a property of interest, such as its toxicity, solubility, or a specific biological activity, based on a set of calculated molecular descriptors. These descriptors can include constitutional, topological, geometrical, and electronic parameters. For a QSAR study to be robust, it requires a dataset of structurally similar compounds with experimentally determined activities. While no specific QSAR models for this compound were found, general QSAR studies on aliphatic alcohols have been performed to predict properties like boiling point, partition coefficient, and water solubility. nih.govunlp.edu.ar

Mechanistic Pathway Elucidation through Computational Methods

Computational methods, particularly density functional theory (DFT), are invaluable for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, researchers can map out the potential energy surface of a reaction and determine the most likely reaction pathway.

For this compound, computational studies could be used to investigate the mechanisms of its potential reactions, such as esterification of the hydroxyl group or reactions involving the sulfonyl group. For instance, DFT studies have been used to explore the mechanism of sulfonic acid and alcohol esterification reactions, revealing the energetic favorability of different pathways. rsc.org Such computational mechanistic studies would provide fundamental insights into the reactivity of this compound and could guide the design of synthetic routes or predict its degradation pathways in various environments.

Reactivity and Reaction Mechanisms Involving 2 Ethylsulfonyl Ethanol

Role of the Hydroxyl Group in Chemical Transformations

The hydroxyl group is a primary site of reactivity in 2-(Ethylsulfonyl)ethanol, capable of acting as a nucleophile and a weak acid.

The oxygen atom of the hydroxyl group in this compound possesses lone pairs of electrons, rendering it nucleophilic. msu.edu This allows it to attack electrophilic centers, initiating a range of substitution and addition reactions. The reactivity of the alcohol can be influenced by the adjacent ethylsulfonyl group, which is strongly electron-withdrawing. This inductive effect can slightly reduce the nucleophilicity of the oxygen atom compared to a simple primary alcohol like ethanol (B145695).

However, the hydroxyl group can still participate in typical alcohol reactions. For instance, it can be converted into a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions at the adjacent carbon atom. youtube.com

Table 1: Comparison of Nucleophilicity of Alcohols

| Compound | Functional Group | Relative Nucleophilicity |

|---|---|---|

| Ethanol | Primary Alcohol | Higher |

| This compound | Primary Alcohol with Electron-Withdrawing Group | Lower |

This table provides a qualitative comparison based on general chemical principles.

The hydroxyl group of this compound has an acidic proton that can be abstracted by a strong base to form the corresponding alkoxide, 2-(ethylsulfonyl)ethoxide. wikipedia.org Common bases used for this deprotonation include alkali metals like sodium or potassium, and metal hydrides such as sodium hydride.

The resulting alkoxide is a significantly stronger nucleophile than the parent alcohol. This enhanced nucleophilicity makes it a valuable intermediate in various synthetic applications, most notably in Williamson ether synthesis, where it can react with an alkyl halide to form an ether. The presence of the ethylsulfonyl group may influence the basicity of the resulting alkoxide.

Table 2: Common Bases for Alkoxide Formation

| Base | Reaction Byproduct | Notes |

|---|---|---|

| Sodium Metal (Na) | Hydrogen Gas (H₂) | Vigorous reaction. |

| Potassium Metal (K) | Hydrogen Gas (H₂) | More reactive than sodium. |

| Sodium Hydride (NaH) | Hydrogen Gas (H₂) | A safer and more efficient alternative to alkali metals. |

Transformations Involving the Sulfonyl Moiety

The ethylsulfonyl group is a key functional group that strongly influences the reactivity of the molecule, primarily due to the high oxidation state of the sulfur atom and its powerful electron-withdrawing nature.

The sulfur atom in the ethylsulfonyl group of this compound is in a high oxidation state (+6). Consequently, it is generally resistant to further oxidation under standard conditions. However, the sulfonyl group can be subjected to reduction. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can potentially reduce the sulfonyl group. researchgate.net The specific products of such a reduction would depend on the reaction conditions and could range from sulfinates to thiols. The reduction of sulfonyl groups is a challenging transformation that often requires harsh reaction conditions.

Conversely, the precursor to this compound, 2-(ethylthio)ethanol (B52129), can be readily oxidized to form the sulfone. A common method for this transformation is the use of hydrogen peroxide. drugfuture.com

The ethylsulfonyl group is a strong electron-withdrawing group, a property that can be harnessed to facilitate nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orgmasterorganicchemistry.comchemistrysteps.compressbooks.pub When a derivative of this compound containing an aromatic ring with a suitable leaving group (e.g., a halide) is synthesized, the ethylsulfonyl group can activate the ring towards nucleophilic attack.

For an SNAr reaction to proceed, the electron-withdrawing sulfonyl group must be positioned ortho or para to the leaving group. This positioning allows for the stabilization of the negatively charged intermediate, known as a Meisenheimer complex, through resonance. The strong activating nature of the sulfonyl group can enable the substitution of leaving groups that are typically unreactive in aromatic systems.

Table 3: Activating Groups in SNAr Reactions

| Group | Activating Strength | Position Requirement |

|---|---|---|

| -NO₂ (Nitro) | Very Strong | Ortho/Para |

| -SO₂R (Sulfonyl) | Strong | Ortho/Para |

| -CN (Cyano) | Strong | Ortho/Para |

The electron-withdrawing character of the ethylsulfonyl group can be exploited in Michael addition reactions for the derivatization of this compound. In this context, a derivative of this compound is first prepared to contain an α,β-unsaturated system. A common strategy would be to convert the hydroxyl group into a leaving group and then perform an elimination reaction to introduce a double bond.

The resulting vinyl sulfone is a potent Michael acceptor. The strong electron-withdrawing ability of the sulfonyl group polarizes the carbon-carbon double bond, making the β-carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles (Michael donors). This reaction is a versatile method for forming new carbon-carbon or carbon-heteroatom bonds.

Table 4: Examples of Michael Donors

| Nucleophile Type | Example |

|---|---|

| Enolates | Diethyl malonate |

| Amines | Piperidine |

| Thiols | Thiophenol |

Mechanistic Studies of Key Reactions

The reactivity of this compound is largely dictated by the interplay between its two functional groups: the hydroxyl (-OH) group and the ethylsulfonyl (-SO₂Et) group. The strong electron-withdrawing nature of the sulfonyl group significantly influences the properties and reaction pathways of the molecule.

While specific mechanistic studies on radical-nucleophilic substitution (SRN1) for this compound are not extensively documented, the reaction is a known pathway for related alkyl sulfones and aromatic systems. The general SRN1 mechanism proceeds through a chain reaction involving a radical anion intermediate. wikipedia.org

The proposed mechanism, as it would apply to a derivative of this compound (where X is a suitable leaving group), involves the following steps:

Initiation: The substrate accepts an electron from a radical initiator (often photochemically or solvated-electron generated) to form a radical anion.

Propagation:

The radical anion fragments, cleaving the C-X bond to release the leaving group anion and form an alkyl radical.

This radical then reacts with a nucleophile (Nu⁻) to form a new radical anion.

The new radical anion transfers its electron to another molecule of the original substrate, forming the product and regenerating the initial radical anion to continue the chain.

The ethylsulfonyl group plays a crucial role in this process. Its strong inductive and resonance electron-withdrawing capabilities can stabilize the intermediate radical anion, potentially facilitating the substitution reaction. researchgate.net Furthermore, sulfones have been demonstrated to act as versatile precursors for radical generation under various conditions, including photocatalysis and metal-catalyzed single-electron transfer processes, which can lead to subsequent coupling reactions. researchgate.netnih.gov

The electronic properties of the ethylsulfonyl group have a profound impact on the acidity of the terminal hydroxyl proton. Proton transfer is a fundamental reaction for this molecule, defining its behavior as both a weak acid and a weak base.

Acidity: The hydroxyl proton of this compound is significantly more acidic than that of ethanol. This is due to the strong electron-withdrawing inductive effect (-I effect) of the adjacent ethylsulfonyl group. This effect polarizes the O-H bond, making the proton easier to abstract. The resulting alkoxide conjugate base is stabilized by the delocalization of the negative charge towards the electronegative sulfonyl group.

The acidity of an alcohol is quantified by its pKₐ value; a lower pKₐ indicates a stronger acid. libretexts.org While the experimentally determined pKₐ for this compound is not widely reported, it is expected to be considerably lower than that of ethanol.

Interactive Data Table: Comparison of Alcohol Acidity

| Compound | Structure | pKₐ (in Water) | Influence of Substituent |

| Ethanol | CH₃CH₂OH | ~16 | Reference alcohol |

| This compound | CH₃CH₂SO₂CH₂CH₂OH | < 16 (Predicted) | Strong -I effect from sulfonyl group increases acidity |

| 2,2,2-Trifluoroethanol | CF₃CH₂OH | ~12.4 | Very strong -I effect from trifluoromethyl group |

Data sourced from general chemistry principles and comparative values. libretexts.orgorganicchemistrydata.org

Basicity: The oxygen atoms in both the hydroxyl and sulfonyl groups possess lone pairs of electrons, allowing them to act as weak Lewis bases and accept a proton from a strong acid. Protonation of the hydroxyl group forms an oxonium ion, which is a key step in acid-catalyzed reactions like dehydration or conversion to an alkyl halide, as it transforms the hydroxyl group into a good leaving group (H₂O).

Although this compound itself is an achiral molecule, the stereochemical outcomes of its reactions are critical, particularly in syntheses where it serves as a precursor to chiral molecules. The field of asymmetric synthesis of related β-hydroxy sulfones is well-developed and provides insight into the stereochemical control possible. rsc.org

Reactions can be categorized as follows:

Stereoselective Reactions: These reactions favor the formation of one stereoisomer over another. For instance, the reduction of a prochiral β-keto sulfone to a chiral β-hydroxy sulfone using a chiral catalyst will preferentially yield one enantiomer. masterorganicchemistry.comrsc.org

Stereospecific Reactions: In these reactions, starting materials that are stereoisomers are converted into products that are also stereoisomers. masterorganicchemistry.com A key example involves nucleophilic substitution (SN2) at the carbon bearing the hydroxyl group. If the -OH group is first converted into a good leaving group (e.g., a tosylate or mesylate), a subsequent SN2 attack by a nucleophile will proceed with a complete inversion of stereochemistry at that carbon center.

Studies on related β-hydroxy vinylsulfones have also demonstrated diastereoselective isomerizations, where treatment with a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) converts the vinylic sulfone to an allylic sulfone with a predictable diastereomeric ratio. chemrxiv.orgchemrxiv.org

Catalysis in this compound Reactions

Catalysis is essential for achieving efficient and selective transformations of this compound and related β-hydroxy sulfones, particularly in the synthesis of optically active products.

Various transition metals are effective catalysts for reactions involving β-hydroxy sulfones and their precursors. These catalysts are primarily used in hydrogenation and transfer hydrogenation reactions to produce chiral β-hydroxy sulfones from β-keto sulfones with high enantioselectivity. researchgate.netnih.gov

Key metal-catalyzed systems include:

Ruthenium (Ru): Ru-based catalysts, such as RuCl(p-cymene)[(S,S)-TsDPEN], are highly effective for the asymmetric transfer hydrogenation (ATH) of β-keto sulfones in aqueous media, providing chiral β-hydroxy sulfones in high yields and with excellent enantiomeric excess (ee). organic-chemistry.org

Iridium (Ir): Iridium complexes paired with chiral ligands like f-Amphol have been developed for the highly efficient asymmetric hydrogenation of β-keto sulfones, achieving high conversions and ee values even at very low catalyst loadings (S/C ratios up to 20,000). rsc.org

Manganese (Mn): Chiral manganese complexes represent a more earth-abundant and cost-effective alternative for the asymmetric hydrogenation of β-keto sulfones, affording a range of chiral products with high yields and enantioselectivities. rsc.org

Iron (Fe): Inexpensive and environmentally benign iron(III) chloride has been used to catalyze the synthesis of β-keto sulfones (precursors to β-hydroxy sulfones) from alkynes and sulfinates. d-nb.info

Interactive Data Table: Metal Catalysts in the Synthesis of Chiral β-Hydroxy Sulfones

| Metal Catalyst System | Reaction Type | Substrate | Key Features |

| RuCl[(S,S)-TsDPEN] | Asymmetric Transfer Hydrogenation | β-Keto sulfone | High yields, excellent enantioselectivity (>99% ee) in aqueous media. organic-chemistry.org |

| Ir/f-Amphol | Asymmetric Hydrogenation | β-Keto sulfone | High activity (S/C up to 20,000), excellent yields and ee. rsc.org |

| Mn-based catalysts | Asymmetric Hydrogenation | β-Keto sulfone | Utilizes earth-abundant metal, provides good to excellent ee. rsc.org |

| FeCl₃ · 6H₂O | Oxosulfonylation | Arylacetylene | Inexpensive catalyst for synthesis of β-keto sulfone precursors. d-nb.info |

Organocatalysis: This field uses small organic molecules to catalyze reactions. While direct organocatalytic transformations on this compound are not widely cited, related reactions highlight its potential. For example, the organic base DBU is used to catalyze the diastereoselective isomerization of β-hydroxy vinylsulfones. chemrxiv.orgchemrxiv.org Additionally, amino acids like L-cysteine have been shown to catalyze the hydration of alkynes to form β-keto sulfones, which can then be integrated into chemoenzymatic cascades. researchgate.net

Biocatalysis: Enzymes offer unparalleled selectivity, particularly for creating chiral compounds. Alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) are widely used for the stereoselective bioreduction of β-keto sulfones to produce enantiomerically pure (R)- or (S)-β-hydroxy sulfones. d-nb.info These enzymatic reactions are often conducted in aqueous media under mild conditions, making them a cornerstone of green chemistry. By selecting the appropriate enzyme, chemists can access either enantiomer of the desired chiral alcohol with very high optical purity. researchgate.netd-nb.info

Advanced Applications of 2 Ethylsulfonyl Ethanol in Materials Science and Medicinal Chemistry

Applications in Agrochemicals and Specialty Chemicals

Beyond its potential in medicinal chemistry, 2-(Ethylsulfonyl)ethanol and its precursors have been explored for their utility in the synthesis of agrochemicals and as additives in industrial products.

Intermediate in Pesticide Synthesis

The precursor to this compound, 2-(ethylthio)ethanol (B52129), is noted as a reactive intermediate for the production of systemic insecticides. The conversion of the thioether to a sulfone, as in this compound, can alter the biological activity and physicochemical properties of a molecule. While direct application of this compound in pesticide formulations is not widely reported, its role as a potential building block in the synthesis of more complex agrochemicals is plausible. The sulfone group can influence the polarity and metabolic stability of a pesticide, which are important factors in its efficacy and environmental fate.

Lubricating and Cutting Oil Additives

Sulfur-containing compounds have a long history of use as additives in lubricants and cutting oils to enhance their performance under extreme pressure conditions. mdpi.com While there is no specific data on the use of this compound as a lubricant additive, the presence of the sulfonyl group suggests it could have properties relevant to this application. The polarity imparted by the sulfonyl and hydroxyl groups might influence its interaction with metal surfaces. However, the impact of ethanol (B145695) on lubricant performance can be complex, affecting viscosity and the formation of protective tribofilms. mdpi.commdpi.com Further research would be needed to evaluate the specific benefits and drawbacks of incorporating this compound into lubricant formulations.

Flavoring Agents and Food Additives

There is no scientific evidence to suggest that this compound is used as a flavoring agent or food additive. Its chemical precursor, 2-(ethylsulfinyl)ethanol, is mentioned in some contexts for potential use in flavors, but this does not extend to the sulfonyl derivative. The safety and sensory properties of any compound must be rigorously evaluated before it can be considered for use in food products.

Future Research Directions and Emerging Trends for 2 Ethylsulfonyl Ethanol

Exploration of New Synthetic Pathways and Reagents

The synthesis of 2-(ethylsulfonyl)ethanol and related sulfones is an area ripe for innovation, with a strong emphasis on greener and more efficient chemical processes.

Future research will likely focus on the development of novel catalytic systems that can overcome the limitations of traditional oxidation methods, which often require harsh conditions and stoichiometric amounts of expensive or hazardous reagents. rsc.org A promising direction is the use of catalysts that can utilize molecular oxygen as the primary oxidant, offering a more sustainable and cost-effective approach to sulfone production. rsc.org Additionally, the exploration of solid-phase synthesis techniques and microwave-assisted reactions could significantly reduce reaction times and improve yields, streamlining the industrial production of this compound. nbinno.com

The application of flow chemistry represents a significant emerging trend in the synthesis of sulfones. nih.govalmacgroup.comillinois.edu Continuous flow processes offer numerous advantages over traditional batch methods, including enhanced safety, improved reaction control, and greater scalability. nih.govalmacgroup.com The ability to precisely control reaction parameters such as temperature, pressure, and residence time can lead to higher yields and purities. illinois.edu For the synthesis of this compound, flow chemistry could enable safer handling of exothermic oxidation reactions and facilitate the integration of multiple synthetic steps into a continuous sequence. almacgroup.com

Another key area of future research is the development of biocatalytic methods for sulfone synthesis. The use of enzymes as catalysts offers the potential for highly selective and environmentally friendly transformations under mild reaction conditions. rsc.org Research into identifying and engineering enzymes capable of selectively oxidizing the corresponding sulfide (B99878) to this compound could provide a sustainable alternative to conventional chemical methods.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Novel Catalysis | Higher efficiency, use of sustainable oxidants (e.g., O2), reduced waste. rsc.orgnbinno.com | Development of robust and recyclable catalysts, exploration of new catalytic mechanisms. |

| Flow Chemistry | Enhanced safety, precise reaction control, improved scalability, potential for automation. nih.govalmacgroup.comillinois.edu | Optimization of flow reactor design, integration of in-line purification and analysis. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally benign, use of renewable resources. rsc.org | Enzyme discovery and engineering, optimization of biocatalytic process parameters. |

Advanced Spectroscopic and Analytical Method Development

While standard spectroscopic techniques are routinely used for the characterization of this compound, future research will likely focus on the development and application of more advanced and hyphenated analytical methods. These will be crucial for in-depth structural elucidation, impurity profiling, and for studying the compound's interactions in complex matrices.

Future efforts will likely involve the use of advanced Nuclear Magnetic Resonance (NMR) techniques, such as two-dimensional NMR (COSY, HSQC, HMBC), to unambiguously assign all proton and carbon signals, especially for novel derivatives of this compound. High-resolution mass spectrometry (HRMS) will continue to be essential for accurate mass determination and elemental composition analysis.

The development of hyphenated techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), will be critical for the separation and identification of this compound and its metabolites or degradation products in various samples. Furthermore, the application of advanced vibrational spectroscopy techniques, like Raman and Fourier-transform infrared (FTIR) spectroscopy, coupled with computational methods, could provide deeper insights into the molecular structure and intermolecular interactions of this compound.

In-depth Mechanistic Studies of Complex Reactions

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic methods and designing new transformations. Future research in this area will likely employ a combination of experimental and computational approaches.

Kinetic studies of the reactions of this compound can provide valuable data on reaction rates and the factors that influence them. researchgate.net This information is essential for optimizing reaction conditions to improve yields and minimize side products. For instance, detailed mechanistic investigations into the solvolysis of related sulfonyl compounds have provided insights into the nature of the transition states and the role of the solvent in the reaction pathway. nih.govbeilstein-journals.org

Computational chemistry will play an increasingly important role in elucidating reaction mechanisms. nih.gov Density Functional Theory (DFT) calculations can be used to model reaction pathways, identify transition states, and calculate activation energies. These theoretical studies can provide a level of detail that is often difficult to obtain through experimental methods alone and can guide the design of new experiments.

Design and Synthesis of Novel Derivatives with Enhanced Properties

A significant area of future research will be the design and synthesis of novel derivatives of this compound with tailored and enhanced properties for specific applications. The sulfonyl group is a versatile functional group that can be readily modified, and the hydroxyl group provides a convenient handle for further chemical transformations. sioc-journal.cn

Researchers will likely explore the synthesis of a wide range of derivatives, including esters, ethers, and carbamates, by reacting the hydroxyl group of this compound with various electrophiles. Furthermore, modifications to the ethyl group could also be explored to introduce additional functional groups or to alter the steric and electronic properties of the molecule.

The design of these new derivatives will be guided by structure-activity relationship (SAR) studies. nih.gov By systematically modifying the structure of this compound and evaluating the properties of the resulting derivatives, researchers can identify key structural features that are important for a desired activity. This approach has been successfully used in the design of novel sulfonamide-based therapeutic agents. nih.gov

| Derivative Class | Potential Properties/Applications |

| Esters | Plasticizers, lubricants, monomers for polymers. |

| Ethers | Solvents, surfactants, building blocks for more complex molecules. |

| Carbamates | Biologically active compounds, protecting groups in organic synthesis. |

| Halogenated derivatives | Flame retardants, intermediates for further functionalization. |

Applications in Emerging Technologies (e.g., Nanomaterials, Energy Storage)

The unique physicochemical properties of sulfonyl-containing compounds suggest that this compound and its derivatives could find applications in a variety of emerging technologies.

In the field of nanomaterials , the ability of sulfonyl groups to coordinate with metal ions could be exploited in the synthesis of novel nanoparticles and metal-organic frameworks (MOFs). The hydroxyl group could also serve as a capping agent or a point of attachment for surface functionalization of nanomaterials.

In the area of energy storage , sulfones are known for their high electrochemical stability, making them attractive candidates for use as electrolytes in high-voltage lithium-ion batteries. mdpi.commdpi.com Future research could explore the use of this compound or its derivatives as co-solvents or additives in battery electrolytes to improve their performance and safety. The presence of the hydroxyl group could potentially enhance the solubility of lithium salts and improve the ionic conductivity of the electrolyte.

The sulfonyl group is also a key component in a variety of polymers with desirable properties such as high thermal stability and chemical resistance. nbinno.com this compound could potentially be used as a monomer or a modifying agent in the synthesis of novel polymers with tailored properties.

Interdisciplinary Research Collaborations and Translational Science

Advancing the science and application of this compound will require increased collaboration between researchers from different disciplines. Organic chemists, analytical chemists, materials scientists, computational chemists, and chemical engineers will all have important contributions to make.

Interdisciplinary collaborations will be essential for tackling complex challenges, such as the development of sustainable manufacturing processes, the design of novel materials with specific functionalities, and the elucidation of complex biological activities. For example, collaborations between synthetic chemists and biologists will be crucial for the development of new bioactive compounds. acs.orgwordpress.com

Translational science , which aims to translate basic scientific discoveries into practical applications, will also be a key focus. This will involve close collaboration between academic researchers and industry partners to identify promising applications for this compound and its derivatives and to develop the technologies needed to bring them to market.

Computational Predictions and Machine Learning in Compound Design

Computational modeling and machine learning are powerful tools that can accelerate the discovery and development of new molecules with desired properties. In the context of this compound, these approaches can be used to predict a wide range of properties and to guide the design of new derivatives.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound derivatives with their physicochemical properties or biological activities. ufv.brresearchgate.netnih.govmdpi.comdntb.gov.ua These models can then be used to predict the properties of new, unsynthesized compounds, allowing researchers to prioritize the most promising candidates for synthesis and testing. nih.gov

Machine learning algorithms can be trained on large datasets of chemical information to identify complex patterns and relationships that are not readily apparent to human researchers. These models can be used for a variety of tasks, including predicting reaction outcomes, designing novel molecules with specific properties, and screening virtual libraries of compounds for potential hits.

The integration of these computational approaches into the research workflow will enable a more rational and efficient approach to the design and development of new applications for this compound and its derivatives.

Q & A

Q. What are the established synthetic routes for 2-(Ethylsulfonyl)ethanol, and what are the critical parameters influencing yield and purity?

- Methodological Answer : this compound is synthesized via nucleophilic substitution reactions. A common route involves reacting 2-chloroethanol with ethylsulfonyl chloride in the presence of a base (e.g., NaOH) under anhydrous conditions. Critical parameters include:

- Temperature : Maintain 0–5°C to minimize side reactions like hydrolysis.

- Solvent : Use aprotic solvents (e.g., dichloromethane) to stabilize intermediates.

- Purification : Column chromatography or distillation is recommended to isolate the product from byproducts such as disulfides or unreacted starting materials .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers monitor?

- Methodological Answer :

- Infrared (IR) Spectroscopy : Monitor the strong absorption band near 1300–1150 cm⁻¹ for the sulfonyl (S=O) group and the broad O–H stretch around 3400 cm⁻¹ .

- NMR Spectroscopy :

- ¹H NMR : Look for the ethanol proton signal (δ 3.5–4.0 ppm, split into a triplet due to adjacent –CH₂– groups) and the ethylsulfonyl methylene protons (δ 2.8–3.2 ppm, quartet).

- ¹³C NMR : The sulfonyl-bearing carbon appears at δ 55–60 ppm .

- Mass Spectrometry (MS) : The molecular ion peak (M⁺) at m/z 136.21 confirms the molecular weight. Fragmentation patterns include loss of –CH₂CH₂OH (Δ m/z 45) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility data for this compound across different studies?

- Methodological Answer : Discrepancies often arise from variations in solvent purity, temperature, or hygroscopicity. To address this:

- Standardize Solvents : Use HPLC-grade solvents and pre-dry using molecular sieves.

- Control Temperature : Measure solubility at 25°C ± 0.1°C using a thermostatic bath.

- Assess Hygroscopicity : Store the compound under inert atmosphere (N₂/Ar) to prevent moisture absorption, which can alter solubility .

Q. What role does this compound play in the synthesis of platinum complex catalysts, and what mechanistic insights have been elucidated?

- Methodological Answer : this compound acts as a ligand in platinum complexes, where the sulfonyl group stabilizes the metal center through weak σ-donation. Mechanistic studies suggest:

Q. How does the sulfonyl group in this compound influence its reactivity in nucleophilic substitution reactions compared to thioether analogs?

- Methodological Answer : The sulfonyl group’s strong electron-withdrawing nature increases the electrophilicity of adjacent carbons, accelerating SN2 reactions. Key differences from thioethers include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.